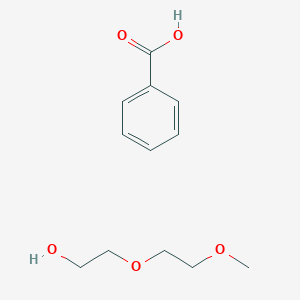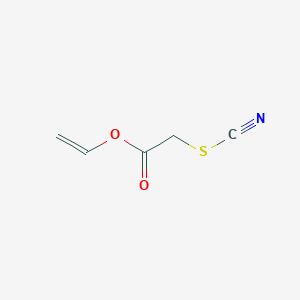
Ethenyl (thiocyanato)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl (thiocyanato)acetate is an organic compound that features both an ethenyl group and a thiocyanato group attached to an acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenyl (thiocyanato)acetate can be synthesized through several methods. One common approach involves the reaction of ethenyl acetate with thiocyanic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the thiocyanato group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl (thiocyanato)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiocyanato group to other functional groups.
Substitution: The thiocyanato group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethenyl acetate derivatives, while substitution reactions can produce a variety of thiocyanate-substituted compounds.
Applications De Recherche Scientifique
Ethenyl (thiocyanato)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethenyl (thiocyanato)acetate exerts its effects involves the interaction of its functional groups with various molecular targets. The ethenyl group can participate in polymerization reactions, while the thiocyanato group can interact with nucleophiles and electrophiles. These interactions can lead to the formation of new bonds and the modification of existing molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A common ester with similar structural features but lacking the thiocyanato group.
Methyl acetate: Another ester with a simpler structure.
Propyl acetate: Similar in structure but with a longer carbon chain.
Uniqueness
Ethenyl (thiocyanato)acetate is unique due to the presence of both the ethenyl and thiocyanato groups, which confer distinct reactivity and potential applications compared to other esters. The thiocyanato group, in particular, provides opportunities for further functionalization and the development of novel compounds.
Propriétés
Numéro CAS |
92609-68-2 |
|---|---|
Formule moléculaire |
C5H5NO2S |
Poids moléculaire |
143.17 g/mol |
Nom IUPAC |
ethenyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C5H5NO2S/c1-2-8-5(7)3-9-4-6/h2H,1,3H2 |
Clé InChI |
JGTAEKDIYFDPED-UHFFFAOYSA-N |
SMILES canonique |
C=COC(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


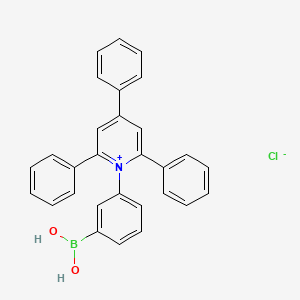
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
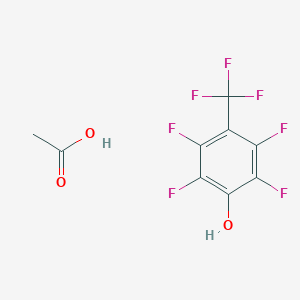
![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
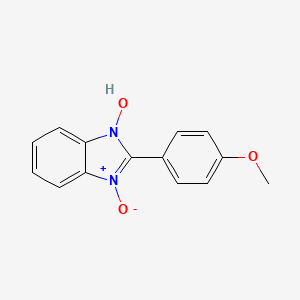
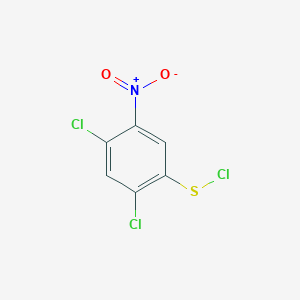

![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
![4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14350689.png)
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
